molecular formula C11H15NO2 B14570819 1-tert-Butyl-1,3-dihydro-2,1-benzoxazol-3-ol CAS No. 61752-02-1

1-tert-Butyl-1,3-dihydro-2,1-benzoxazol-3-ol

Cat. No.: B14570819
CAS No.: 61752-02-1
M. Wt: 193.24 g/mol
InChI Key: XKXOVSJVVLRRJH-UHFFFAOYSA-N
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Description

1-tert-Butyl-1,3-dihydro-2,1-benzoxazol-3-ol is an organic compound with a unique structure that includes a benzoxazole ring substituted with a tert-butyl group

Preparation Methods

The synthesis of 1-tert-Butyl-1,3-dihydro-2,1-benzoxazol-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 2-aminophenol with tert-butyl isocyanide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl-1,3-dihydro-2,1-benzoxazol-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzoxazole ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-tert-Butyl-1,3-dihydro-2,1-benzoxazol-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-1,3-dihydro-2,1-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-tert-Butyl-1,3-dihydro-2,1-benzoxazol-3-ol can be compared with other benzoxazole derivatives, such as:

    2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole): This compound has similar structural features but includes a thiophene ring, which may confer different chemical and biological properties.

    tert-Butyl (3R,4R)-4-hydroxy-3-(2-methylphenyl)-1,3-dihydro-2H-benzoxazole-2-one: This derivative has additional functional groups that may enhance its reactivity and potential applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

61752-02-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-tert-butyl-3H-2,1-benzoxazol-3-ol

InChI

InChI=1S/C11H15NO2/c1-11(2,3)12-9-7-5-4-6-8(9)10(13)14-12/h4-7,10,13H,1-3H3

InChI Key

XKXOVSJVVLRRJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2C(O1)O

Origin of Product

United States

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